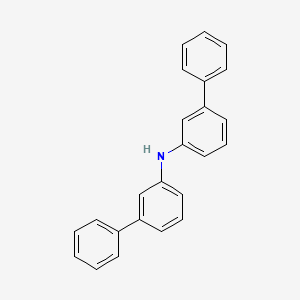

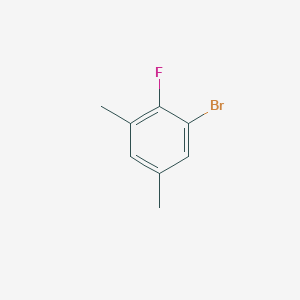

![molecular formula C12H12N2O3 B1286554 Ácido 1-[(4-metilfenoxi)metil]-1H-pirazol-3-carboxílico CAS No. 1006442-36-9](/img/structure/B1286554.png)

Ácido 1-[(4-metilfenoxi)metil]-1H-pirazol-3-carboxílico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyrazole derivatives often involves cyclocondensation reactions, as seen in the synthesis of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, where ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine are used . Similarly, the synthesis of 1H-pyrazole-3-carboxylic acid derivatives involves reactions of acid chlorides with various nucleophiles . These methods could potentially be adapted for the synthesis of "1-[(4-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as NMR, IR, and mass spectrometry, as well as single-crystal X-ray diffraction . The crystal structures can exhibit intermolecular hydrogen bonding and π-π stacking interactions, which are crucial for the stability of the crystal lattice . For the compound , similar analytical techniques would be employed to elucidate its molecular structure.

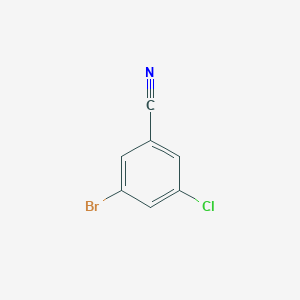

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including cyclocondensation, as mentioned earlier, and reactions with binucleophiles to form carboxamides and carboxylates . The reactivity of the pyrazole ring allows for the introduction of different functional groups, which can significantly alter the compound's physical and chemical properties . The specific reactivity of "1-[(4-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid" would depend on the substituents present on the pyrazole ring and the phenoxy group.

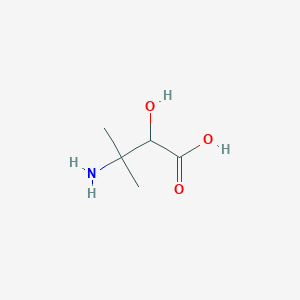

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, can be influenced by the nature of the substituents on the pyrazole ring. For instance, the presence of electron-donating or electron-withdrawing groups can affect the compound's acidity and reactivity . The nonlinear optical properties of some pyrazole derivatives are attributed to small energy gaps between the frontier molecular orbitals . Theoretical calculations, such as density functional theory (DFT), can provide insights into the electronic structure and potential reactivity of these compounds .

Aplicaciones Científicas De Investigación

Química Medicinal

Los pirazoles tienen una amplia gama de aplicaciones en química medicinal . A menudo se utilizan como andamios en la síntesis de productos químicos bioactivos .

Descubrimiento de fármacos

En el campo del descubrimiento de fármacos, los pirazoles se utilizan con frecuencia debido a su potencial actividad biológica . Pueden sintetizarse utilizando diversas estrategias, como el enfoque multicomponente, las cicloadiciones dipolares y la ciclocondensación de hidrazina con el sistema carbonílico .

Agroquímica

Los pirazoles también encuentran aplicaciones en la agroquímica . Se pueden utilizar en el desarrollo de nuevos agroquímicos.

Química de coordinación

En química de coordinación, los pirazoles pueden actuar como ligandos para formar complejos con metales . Estos complejos pueden tener diversas aplicaciones en catálisis, ciencia de materiales y química bioinorgánica.

Química organometálica

Los pirazoles también se utilizan en química organometálica . Pueden formar compuestos organometálicos que tienen aplicaciones en catálisis y ciencia de materiales.

Síntesis de productos químicos bioactivos

Los pirazoles se utilizan con frecuencia como andamios en la síntesis de productos químicos bioactivos . Se pueden utilizar para preparar aminotiazoles como moduladores de la γ-secretasa, amino-pirido-indol-carboxamidas como posibles inhibidores de JAK2 para la terapia de trastornos mieloproliferativos, derivados de piridina como inhibidores de la señalización activa de TGF-β1 y A, y análogos de MK-2461 como inhibidores de la cinasa c-Met para el tratamiento del cáncer .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Similar compounds, such as phenoxy herbicides, are known to mimic the auxin growth hormone indoleacetic acid (iaa) in plants .

Mode of Action

When sprayed on broad-leaf plants, they induce rapid, uncontrolled growth .

Biochemical Pathways

Related compounds such as phenoxy herbicides are known to interfere with plant growth pathways by mimicking the auxin growth hormone .

Pharmacokinetics

The physicochemical properties of similar compounds, such as solubility and thermal stability, have been characterized .

Result of Action

Related compounds such as phenoxy herbicides are known to cause rapid, uncontrolled growth in broad-leaf plants, leading to their death .

Action Environment

Similar compounds, such as phenoxy herbicides, are known to be used in various environmental conditions, including different types of soil and weather conditions .

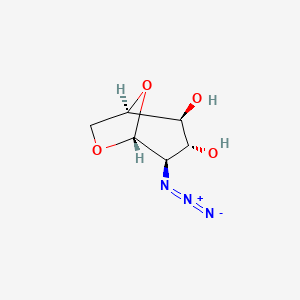

Análisis Bioquímico

Biochemical Properties

1-[(4-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with specific enzymes involved in metabolic pathways, potentially inhibiting or activating their functions. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and van der Waals forces .

Cellular Effects

1-[(4-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid influences various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of key signaling molecules, leading to changes in cellular responses. Additionally, it can alter gene expression patterns, impacting cellular functions such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of 1-[(4-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid involves its interaction with specific biomolecules. It can bind to enzymes, leading to their inhibition or activation. This binding can result in conformational changes in the enzyme structure, affecting its catalytic activity. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-[(4-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes .

Dosage Effects in Animal Models

The effects of 1-[(4-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses. At higher doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

1-[(4-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it can inhibit specific enzymes in the glycolytic pathway, leading to changes in glucose metabolism. Additionally, it can affect the levels of key metabolites, such as ATP and NADH, impacting cellular energy production .

Transport and Distribution

The transport and distribution of 1-[(4-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it may be transported into the mitochondria, where it can exert its effects on cellular respiration. The distribution of the compound can also influence its overall efficacy and toxicity .

Subcellular Localization

1-[(4-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid exhibits specific subcellular localization, which affects its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the nucleus, where it can interact with transcription factors and influence gene expression. The subcellular localization of the compound is crucial for understanding its precise mechanism of action .

Propiedades

IUPAC Name |

1-[(4-methylphenoxy)methyl]pyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-9-2-4-10(5-3-9)17-8-14-7-6-11(13-14)12(15)16/h2-7H,8H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGWDJUXBLRDSDY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCN2C=CC(=N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

](/img/structure/B1286477.png)

![7h-Pyrrolo[2,3-d]pyrimidine-5-carbaldehyde](/img/structure/B1286517.png)